2-[4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)phenoxy]acetamide
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Overview
Description
2-[4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)phenoxy]acetamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials One common approach involves the formation of the pyrazolo[1,5-a]pyridine core through a cyclization reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyridine core or the sulfamoyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenoxy or acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenoxy or acetamide moieties.
Scientific Research Applications
2-[4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)phenoxy]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets in biological systems. The pyrazolo[1,5-a]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfamoyl group can also play a role in enhancing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives, such as:
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Uniqueness
What sets 2-[4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)phenoxy]acetamide apart is its unique combination of the pyrazolo[1,5-a]pyridine core with the sulfamoyl and phenoxyacetamide groups. This unique structure imparts specific biological activities and chemical properties that make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylsulfamoyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c16-15(20)10-23-13-1-3-14(4-2-13)24(21,22)18-11-6-8-19-12(9-11)5-7-17-19/h1-5,7,11,18H,6,8-10H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFKLNNQOUUXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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